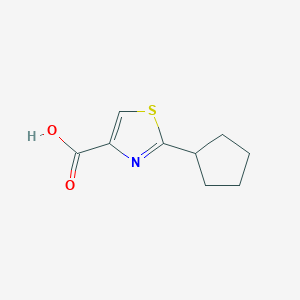

2-Cyclopentylthiazole-4-carboxylic acid

Description

Significance of Heterocyclic Carboxylic Acids as Research Targets in Chemical Biology

Heterocyclic carboxylic acids represent a cornerstone in the field of chemical biology, largely due to their prevalence in a myriad of biologically active molecules. These compounds are integral components of many natural products, pharmaceuticals, and agrochemicals. The presence of both a heterocyclic ring system and a carboxylic acid moiety imparts a unique combination of structural rigidity, hydrogen bonding capabilities, and acidic properties. This duality allows them to interact with biological macromolecules, such as enzymes and receptors, with high specificity. The carboxylic acid group, in particular, can act as a key pharmacophore, participating in crucial binding interactions or influencing the pharmacokinetic properties of a molecule.

Overview of Thiazole (B1198619) Derivatives in Fundamental Scientific Inquiry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. ontosight.ai Its aromatic nature and ability to engage in various non-covalent interactions make it an attractive component in the design of functional molecules. Thiazole derivatives have been investigated for a wide array of potential applications, stemming from their diverse biological activities. These include antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.net The thiazole nucleus is a core component of vitamin B1 (thiamine) and is found in numerous approved drugs, highlighting its biological significance. ontosight.ai

Historical Context of Thiazole-4-carboxylic Acid Research Trajectories

Research into thiazole-4-carboxylic acids has a rich history, with early investigations focusing on their synthesis and fundamental chemical properties. A foundational method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis, first described in 1887, which involves the reaction of an α-haloketone with a thioamide. synarchive.com This and other synthetic methodologies have enabled the creation of a vast library of substituted thiazole-4-carboxylic acids. Over the decades, the research trajectory has shifted from purely synthetic explorations to in-depth investigations of their biological activities and potential as therapeutic agents. The ability to readily modify the substituents at the 2- and 5-positions of the thiazole-4-carboxylic acid core has allowed for systematic structure-activity relationship (SAR) studies, driving the optimization of these compounds for various biological targets.

Research Scope and Focus on 2-Cyclopentylthiazole-4-carboxylic Acid and Related Analogs

While a significant body of research exists for aryl- and small alkyl-substituted thiazole-4-carboxylic acids, the exploration of derivatives bearing larger cycloalkyl groups, such as the cyclopentyl moiety, remains a more specialized area of investigation. This article will focus specifically on the chemical compound This compound . Due to the limited publicly available research on this specific molecule, its properties and potential applications will be discussed in the context of closely related 2-alkylthiazole-4-carboxylic acid analogs. The cyclopentyl group introduces a distinct lipophilic and conformational character compared to smaller alkyl or flat aryl substituents, which could influence its biological interactions and physicochemical properties.

The following table provides a summary of the key chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 955400-83-6 |

| Molecular Formula | C9H11NO2S |

| Molecular Weight | 197.25 g/mol |

| Canonical SMILES | C1CCC(C1)C2=NC=C(S2)C(=O)O |

Detailed Research Findings

Synthesis and Characterization

The synthesis of this compound can be conceptually approached through the well-established Hantzsch thiazole synthesis. synarchive.com This would likely involve the reaction of cyclopentanecarbothioamide (B1603094) with an ester of bromopyruvic acid, such as ethyl bromopyruvate, to form the corresponding ethyl 2-cyclopentylthiazole-4-carboxylate. Subsequent hydrolysis of the ester under basic or acidic conditions would then yield the desired this compound.

The characterization of this compound would rely on standard analytical techniques. In Infrared (IR) spectroscopy, one would expect to observe a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, and a strong C=O stretching absorption around 1700-1730 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed structural information. The ¹H NMR spectrum would show characteristic signals for the cyclopentyl protons, the thiazole proton at the 5-position, and a downfield, broad singlet for the carboxylic acid proton. The ¹³C NMR spectrum would display distinct resonances for the carboxylic acid carbon, the thiazole ring carbons, and the carbons of the cyclopentyl group.

The table below outlines the predicted spectroscopic data for this compound based on the analysis of similar structures.

| Spectroscopic Data | Predicted Values |

| ¹H NMR | Signals for cyclopentyl group (aliphatic region), singlet for H-5 of thiazole (aromatic region), broad singlet for COOH (downfield) |

| ¹³C NMR | Resonances for cyclopentyl carbons, carbons of the thiazole ring, and a downfield signal for the carboxylic acid carbon |

| IR (cm⁻¹) | ~2500-3300 (O-H stretch, broad), ~1700-1730 (C=O stretch) |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 197.25 |

Physicochemical Properties

The physicochemical properties of this compound are influenced by the combination of the polar carboxylic acid group and the nonpolar cyclopentyl substituent. The presence of the carboxylic acid group suggests that the compound would exhibit acidic properties and would be sparingly soluble in water, with solubility increasing in alkaline solutions due to salt formation. The cyclopentyl group contributes to the lipophilicity of the molecule, which would likely result in good solubility in many organic solvents.

The following interactive data table summarizes some of the key predicted physicochemical properties of this compound.

| Property | Predicted Value |

| Molecular Weight | 197.25 |

| LogP | ~2.5 (Estimated) |

| pKa | ~3-4 (Estimated for the carboxylic acid) |

| Melting Point | Expected to be a solid at room temperature |

Research on Related Analogs

While specific research on this compound is not widely documented, studies on other 2-substituted thiazole-4-carboxylic acid derivatives provide valuable insights into the potential research applications of this compound class. For instance, various 2-arylthiazole-4-carboxamide derivatives have been synthesized and evaluated for their potential as anticancer agents. nih.gov Additionally, other analogs have been investigated for their antimicrobial and anti-inflammatory activities. researchgate.net The nature of the substituent at the 2-position of the thiazole ring plays a crucial role in determining the biological activity and selectivity of these compounds. The cyclopentyl group in this compound offers a unique steric and electronic profile that could lead to novel biological activities when compared to previously studied analogs.

Structure

2D Structure

3D Structure

Properties

CAS No. |

955400-83-6 |

|---|---|

Molecular Formula |

C9H11NO2S |

Molecular Weight |

197.26 g/mol |

IUPAC Name |

2-cyclopentyl-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C9H11NO2S/c11-9(12)7-5-13-8(10-7)6-3-1-2-4-6/h5-6H,1-4H2,(H,11,12) |

InChI Key |

VNGMTQMOOWSZGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=NC(=CS2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Cyclopentylthiazole 4 Carboxylic Acid

Established Synthetic Pathways for Thiazole-4-carboxylic Acid Derivatives

The synthesis of the thiazole-4-carboxylic acid core is well-established, with several reliable methods for constructing the heterocyclic ring and introducing the required functional groups. These methods can be broadly categorized into cyclization reactions for ring formation, functionalization at the 2-position, and introduction or modification of the carboxylic acid group.

Cyclization Reactions for Thiazole (B1198619) Ring Formation

The most common and versatile method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis. nih.govmdpi.comsynarchive.com This reaction involves the cyclocondensation of a thioamide with an α-haloketone or α-haloester. synarchive.com For the synthesis of thiazole-4-carboxylic acid derivatives, an α-halo-β-ketoester, such as ethyl bromopyruvate, is a common starting material. researchgate.net The reaction proceeds through the initial formation of a thiouronium salt, followed by intramolecular cyclization and dehydration to yield the thiazole ring.

Another established method involves the reaction of α-aminonitriles with carbon disulfide, known as the Cook-Heilbron synthesis. While this method is effective for producing 5-aminothiazoles, it is less direct for the synthesis of 4-carboxylic acid derivatives.

More recent methods have explored one-pot, multi-component reactions to increase efficiency and reduce waste. mdpi.com These approaches often utilize catalysts to promote the condensation of various starting materials under milder conditions.

Functionalization Strategies at the 2-Position of the Thiazole Ring

The substituent at the 2-position of the thiazole ring is typically introduced by selecting the appropriate thioamide in the Hantzsch synthesis. For instance, to introduce an alkyl or cycloalkyl group, the corresponding alkyl- or cycloalkylthioamide is used.

Post-cyclization functionalization of the 2-position is also possible, although less direct. For example, a 2-aminothiazole derivative can be synthesized using thiourea in the Hantzsch reaction. The amino group can then be modified or replaced through various organic transformations. mdpi.com Another approach involves the synthesis of a 2-halothiazole, which can then undergo cross-coupling reactions to introduce a variety of substituents.

Introduction and Modification of the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position is most commonly introduced by using an α-halo-β-ketoester, such as ethyl bromopyruvate or ethyl 2-chloroacetoacetate, in the Hantzsch synthesis. researchgate.netnih.gov This reaction directly yields a thiazole-4-carboxylate ester. Subsequent hydrolysis of the ester, typically under acidic or basic conditions, affords the desired carboxylic acid. google.com

Alternatively, the carboxylic acid can be generated from other functional groups. For example, a 4-methylthiazole derivative can be oxidized to the corresponding carboxylic acid. A Chinese patent describes a method for preparing thiazole-4-carboxylic acid starting from L-cysteine hydrochloride and formaldehyde, which undergo condensation and esterification to form methyl thiazolidine-4-carboxylate. This intermediate is then oxidized to methyl thiazole-4-carboxylate and subsequently hydrolyzed. google.com

Specific Approaches to 2-Cyclopentylthiazole-4-carboxylic Acid Synthesis

The proposed synthesis would commence with the preparation of cyclopentanecarbothioamide (B1603094). This can be achieved through the reaction of cyclopentanecarboxamide with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.

The key step would then be the Hantzsch cyclocondensation of cyclopentanecarbothioamide with an ethyl α-haloacetoacetate, such as ethyl bromopyruvate. This reaction would likely be carried out in a suitable solvent like ethanol, leading to the formation of ethyl 2-cyclopentylthiazole-4-carboxylate.

The final step in the synthesis would be the hydrolysis of the ethyl ester to the carboxylic acid. This can be accomplished by heating the ester with an aqueous base, such as sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the this compound.

Table 1: Proposed Synthetic Route for this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Cyclopentanecarboxamide | Lawesson's reagent or P4S10, heat | Cyclopentanecarbothioamide |

| 2 | Cyclopentanecarbothioamide, Ethyl bromopyruvate | Ethanol, reflux | Ethyl 2-cyclopentylthiazole-4-carboxylate |

| 3 | Ethyl 2-cyclopentylthiazole-4-carboxylate | 1. NaOH(aq), heat2. HCl(aq) | This compound |

Novel Synthetic Strategies and Methodological Advancements for Thiazole Scaffolds

Recent research in the synthesis of thiazole derivatives has focused on developing more efficient, environmentally friendly, and versatile methods. One area of advancement is the use of microwave-assisted organic synthesis (MAOS) to accelerate reaction times and improve yields in classical reactions like the Hantzsch synthesis.

Furthermore, the development of novel catalysts has enabled new synthetic pathways. For example, lipase-catalyzed synthesis of 2,4-disubstituted thiazoles from arylethanones and thioamides under ultrasound assistance has been reported as a green chemistry approach. nih.gov

Multi-component reactions (MCRs) have also gained prominence for the one-pot synthesis of highly functionalized thiazoles. These reactions offer significant advantages in terms of atom economy and operational simplicity. For instance, a four-component reaction between acid chlorides, tetramethylthiourea, ethyl bromopyruvate, and ammonium thiocyanate has been developed for the efficient synthesis of ethyl 2-(dimethylamino)-1,3-thiazole-4-carboxylates. researchgate.net

Derivatization Strategies for this compound Analogs

The structural framework of this compound offers several sites for derivatization to generate a library of analogs for structure-activity relationship (SAR) studies.

The carboxylic acid moiety is a primary site for modification. Standard coupling reactions with amines or alcohols, often mediated by reagents like EDC/HOBt or DCC, can produce a variety of amides and esters. The synthesis of 2-aminothiazole-4-carboxylate derivatives has been explored for their potential biological activities. plos.org

The cyclopentyl group at the 2-position can be replaced with other alkyl or aryl groups by starting the Hantzsch synthesis with the corresponding thioamide. This allows for the exploration of the impact of different lipophilic groups on the molecule's properties.

Finally, the thiazole ring itself can be further functionalized. For example, electrophilic substitution reactions, such as halogenation, can occur at the 5-position, providing a handle for further modifications through cross-coupling reactions.

Modifications of the Cyclopentyl Moiety

The cyclopentyl group attached at the 2-position of the thiazole ring is a saturated carbocyclic system. While generally less reactive than the aromatic thiazole core, it can undergo transformations typical of cycloalkanes, primarily through free radical pathways.

One of the primary methods for functionalizing the cyclopentyl ring is through free-radical halogenation . This reaction typically involves the treatment of the substrate with a halogen (e.g., chlorine or bromine) in the presence of ultraviolet (UV) light or a radical initiator such as azobisisobutyronitrile (AIBN). The reaction proceeds via a chain mechanism involving the abstraction of a hydrogen atom from the cyclopentyl ring to form a cyclopentyl radical, which then reacts with a halogen molecule. Due to the presence of multiple secondary C-H bonds on the cyclopentyl ring, a mixture of mono-halogenated isomers is expected, along with the potential for polyhalogenation. The reaction conditions can be optimized to favor mono-substitution.

| Reactant | Reagents | Product(s) | Reaction Type |

| This compound | Br₂, UV light | Mixture of (bromo-cyclopentyl)thiazole-4-carboxylic acids | Free-radical Halogenation |

| This compound | Cl₂, AIBN | Mixture of (chloro-cyclopentyl)thiazole-4-carboxylic acids | Free-radical Halogenation |

This table presents plausible transformations based on general chemical principles.

Further transformations of the halogenated cyclopentyl moiety can then be envisaged. For instance, the resulting haloalkane can participate in nucleophilic substitution or elimination reactions, opening avenues for a wider range of derivatives.

Esterification and Amidation of the Carboxylic Acid Functionality

The carboxylic acid group at the 4-position of the thiazole ring is a versatile functional handle for the synthesis of a variety of derivatives, most notably esters and amides.

Esterification is commonly achieved through the Fischer esterification method. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) masterorganicchemistry.com. The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed masterorganicchemistry.com. A wide range of primary and secondary alcohols can be utilized to produce the corresponding esters.

| Alcohol | Catalyst | Product (Ester) |

| Methanol | H₂SO₄ | Methyl 2-cyclopentylthiazole-4-carboxylate |

| Ethanol | TsOH | Ethyl 2-cyclopentylthiazole-4-carboxylate |

| Isopropanol | H₂SO₄ | Isopropyl 2-cyclopentylthiazole-4-carboxylate |

This table illustrates representative examples of Fischer esterification.

Amidation , the formation of an amide bond, can be accomplished by reacting the carboxylic acid with an amine. Direct reaction of a carboxylic acid and an amine to form an amide typically requires high temperatures to drive off water and can be inefficient. Therefore, the use of coupling agents is a more common and milder approach. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently employed to activate the carboxylic acid, facilitating its reaction with a primary or secondary amine to form the corresponding amide mdpi.com. This method is widely used in peptide synthesis and is applicable to a broad scope of amines.

| Amine | Coupling Agent | Product (Amide) |

| Ammonia | DCC | 2-Cyclopentylthiazole-4-carboxamide |

| Aniline | EDC | N-phenyl-2-cyclopentylthiazole-4-carboxamide |

| Diethylamine | DCC | N,N-diethyl-2-cyclopentylthiazole-4-carboxamide |

This table provides examples of amidation reactions using common coupling agents.

Regioselective Substitution on the Thiazole Ring System

The thiazole ring is an aromatic heterocycle, and its electron distribution influences the regioselectivity of substitution reactions. The electron-donating nature of the sulfur atom and the electron-withdrawing nature of the nitrogen atom, along with the presence of the cyclopentyl and carboxylic acid substituents, will direct incoming electrophiles. In general, electrophilic aromatic substitution on the thiazole ring is known to occur preferentially at the C5 position, which is the most electron-rich carbon atom.

Halogenation of the thiazole ring can be achieved using various electrophilic halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent. The reaction is expected to proceed regioselectively to yield the 5-bromo derivative. Similarly, chlorination can be effected with N-chlorosuccinimide (NCS).

Nitration of the thiazole ring can introduce a nitro group, which can serve as a precursor for other functional groups, such as an amino group. The reaction is typically performed using a mixture of nitric acid and sulfuric acid. Due to the activating nature of the alkyl group at the C2 position and the deactivating, meta-directing nature of the carboxylic acid at C4, the electrophilic nitronium ion (NO₂⁺) is expected to substitute at the C5 position.

| Reaction | Reagents | Expected Major Product |

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-2-cyclopentylthiazole-4-carboxylic acid |

| Chlorination | N-Chlorosuccinimide (NCS) | 5-Chloro-2-cyclopentylthiazole-4-carboxylic acid |

| Nitration | HNO₃, H₂SO₄ | 2-Cyclopentyl-5-nitrothiazole-4-carboxylic acid |

This table outlines expected regioselective substitutions on the thiazole ring based on established principles of aromatic reactivity.

It is important to note that the reaction conditions for these transformations would need to be carefully optimized to achieve the desired regioselectivity and to avoid potential side reactions involving the other functional groups present in the molecule.

Biological Activity and Mechanistic Investigations of 2 Cyclopentylthiazole 4 Carboxylic Acid Derivatives

Enzyme Inhibition Studies and Mechanistic Elucidation

Derivatives of the thiazole (B1198619) and thiazolidine-4-carboxylic acid core have demonstrated inhibitory activity against several key enzymes implicated in various physiological and pathological processes.

Specific Enzyme Targets (e.g., Tyrosinase, Xanthine (B1682287) Oxidase, Metallo-β-Lactamases, Histone Deacetylases, Cyclooxygenase-2)

Tyrosinase: 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives have been identified as novel tyrosinase inhibitors. nih.gov These compounds are designed based on the structural characteristics of known tyrosinase substrates and inhibitors. nih.govnih.gov One potent example, (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid, exhibited significant inhibition of L-DOPA oxidase activity associated with mushroom tyrosinase. nih.gov Further modifications, such as converting the carboxylic acid at position 4 to a carboxamide, have also yielded potent tyrosinase inhibitors, with some derivatives showing IC₅₀ values in the low micromolar range. nih.govresearchgate.net

Xanthine Oxidase (XO): The thiazole-4-carboxylic acid scaffold is a key feature in potent XO inhibitors. bohrium.comnih.gov Structural optimization studies led to the identification of 2-phenylthiazole-4-carboxylic acid as a novel and potent inhibitor of XO, with an IC₅₀ value of 48.6 nM. bohrium.comnih.gov

Metallo-β-Lactamases (MBLs): Bacterial resistance to β-lactam antibiotics, driven by MBLs, is a major health concern. In response, 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been discovered as a new class of MBL inhibitors. nih.govresearchgate.net Additionally, 2-aminothiazole-4-carboxylic acids have been developed as broad-spectrum MBL inhibitors by mimicking the binding features of carbapenem (B1253116) hydrolysates. researchgate.net

Histone Deacetylases (HDACs): In the search for novel anticancer agents, the 2-substituted phenylquinoline-4-carboxylic acid structure has been incorporated as the "cap" moiety of HDAC inhibitors. frontiersin.orgnih.gov This has led to the development of compounds with significant selectivity for specific HDAC isoforms. For instance, one derivative, D28, exhibited selectivity for HDAC3 with an IC₅₀ value of 24.45 µM, while showing no significant inhibition of HDAC1, 2, and 6. frontiersin.orgnih.govfrontiersin.org

Cyclooxygenase-2 (COX-2): The carboxylic acid group is a critical feature for the inhibitory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. nih.gov While direct studies on 2-cyclopentylthiazole-4-carboxylic acid are limited, research on new thiazole carboxamide derivatives has identified their potential as COX inhibitors. nih.gov The binding of carboxylic acid-containing inhibitors to the COX active site is well-documented, involving key interactions with specific amino acid residues. acs.orgresearchgate.netresearchgate.net

| Enzyme Target | Derivative Class | Key Compound Example | Inhibitory Concentration (IC₅₀) |

|---|---|---|---|

| Tyrosinase | 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide | Compound 3c | 16.5 ± 0.37 µM nih.govresearchgate.net |

| Xanthine Oxidase | 2-Phenylthiazole-4-carboxylic acid | Compound 8 | 48.6 nM bohrium.comnih.gov |

| Metallo-β-Lactamases (IMP-1) | 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids | Compound with 2-phenyl substituent | 77.0 µM researchgate.net |

| Histone Deacetylase 3 (HDAC3) | 2-Phenylquinoline-4-carboxylic acid derivative | Compound D28 | 24.45 µM frontiersin.orgnih.govfrontiersin.org |

Kinetic and Mechanistic Analyses of Enzyme Inhibition Pathways

Kinetic studies are crucial for understanding how these derivatives inhibit their target enzymes.

Tyrosinase Inhibition: Kinetic analysis of (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid revealed it to be a competitive inhibitor of tyrosinase. nih.gov This mode of inhibition suggests that the compound competes with the natural substrate (like L-DOPA) for binding to the enzyme's active site. nih.gov Other carboxylic acids have been shown to act as mixed-type or competitive inhibitors of tyrosinase, with their inhibition mechanisms elucidated using Lineweaver-Burk plots. mdpi.com

Xanthine Oxidase Inhibition: A Lineweaver-Burk plot analysis for certain imidazole-carboxylic acid derivatives, which are also non-purine XO inhibitors, showed a mixed-type inhibition mechanism. uni.lu This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Km and Vmax values. uni.lu Similar kinetic studies on thiazole derivatives have also characterized them as mixed-type inhibitors. researchgate.net

Metallo-β-Lactamase Inhibition: The inhibition of MBLs like VIM-2 by certain thiazole-related derivatives has been explored through kinetic and thermodynamic studies. nih.gov Isothermal titration calorimetry (ITC) suggested that the binding of these inhibitors is driven by a combination of entropy and enthalpy contributions. nih.gov

Role of Compound Structural Features in Enzyme Active Site Interactions

The specific chemical structure of each derivative dictates its potency and selectivity by influencing how it interacts with the enzyme's active site.

Histone Deacetylases: For HDAC inhibitors based on the 2-substituted phenylquinoline-4-carboxylic acid scaffold, the large aromatic "cap" group is designed to form strong hydrophobic interactions with residues at the opening of the HDAC active site. frontiersin.orgnih.gov Structure-activity relationship (SAR) analysis revealed that substitutions on the phenylquinoline moiety, such as difluoride or phenyl groups, can be conducive to inhibitory activity. frontiersin.orgresearchgate.net

Cyclooxygenase-2: The carboxylic acid moiety of NSAIDs is pivotal for binding within the COX active site. Two primary binding modes have been identified through crystallography. In the "canonical" mode, the carboxylate group forms an ion pair and hydrogen bonds with Arg-120 and Tyr-355. acs.orgresearchgate.net In an alternative "inverted" conformation, the carboxylate group hydrogen-bonds with Tyr-385 and Ser-530. nih.govresearchgate.net This latter binding mode is notably used by the NSAID diclofenac. nih.gov

Metallo-β-Lactamases: SAR studies on 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been performed to guide further inhibitor design. nih.govresearchgate.net For other MBL inhibitors, crystallographic analysis has shown that the inhibitor binds to the two Zn(II) ions in the active site and forms hydrogen bonds and hydrophobic interactions with key residues like Asn233 and His263. nih.gov

Receptor Ligand and Binding Site Characterization

While enzyme inhibition is a major area of investigation, thiazole-based structures have also been explored as ligands for G protein-coupled receptors (GPCRs) and other receptor types.

Identification of Putative Receptor Targets (e.g., Sigma Receptors, GPR35)

Sigma Receptors: The thiazole ring is a bioisosteric replacement for other rings (like thiophene) in the development of potent sigma-1 (σ₁) receptor ligands. nih.govmolbnl.it This has led to the synthesis of diverse thiazole derivatives with high affinity and selectivity for the σ₁ receptor over the σ₂ subtype. nih.govmolbnl.it For example, certain pyridyl-substituted thiazole derivatives show low nanomolar σ₁ affinity (Kᵢ = 1.3 nM and 1.9 nM) and over 1500-fold selectivity versus the σ₂ receptor. molbnl.it Thiazolidine-2,4-dione derivatives have also been identified as a novel class of σ₁ receptor ligands. nih.gov

GPR35: The G protein-coupled receptor 35 (GPR35) is an orphan receptor that has been identified as a target for various small molecules, including some with heterocyclic scaffolds. While direct evidence for this compound is not prominent, other heterocyclic carboxylic acids, such as thieno[3,2-b]thiophene-2-carboxylic acid derivatives, have been identified as GPR35 agonists. nih.gov The development of structure-activity relationships for GPR35 antagonists has focused on scaffolds like benzothiazoles. nih.gov

Radioligand Binding Assays for Affinity and Selectivity Assessment

Radioligand binding assays are a fundamental tool for characterizing the interaction between a ligand and a receptor. nih.gov These assays are used to determine key parameters such as the equilibrium dissociation constant (K𝘥), which measures the affinity of the radioligand, and the total receptor density (Bₘₐₓ). nih.govgiffordbioscience.com

Competition binding assays, a common format, are used to measure the affinity (expressed as the inhibition constant, Kᵢ) of unlabeled test compounds by assessing their ability to displace a specific radioligand from the receptor. giffordbioscience.comnih.gov The process involves incubating receptor-containing preparations (e.g., cell membranes) with a fixed concentration of a radioligand and varying concentrations of the competing unlabeled compound. nih.govgiffordbioscience.com By measuring the displacement, an IC₅₀ value is generated, which can then be used to calculate the Kᵢ. giffordbioscience.com

For the thiazole-based sigma-1 receptor ligands mentioned, radioligand binding assays were essential in determining their high affinity and selectivity. nih.govmolbnl.it Similarly, the development of a tritiated radioligand for GPR35, based on a chromene-2-carboxylic acid scaffold, allowed for detailed characterization of the receptor's binding properties and the assessment of new, highly potent GPR35 agonists. nih.gov

| Receptor Target | Derivative Class | Key Compound Example | Binding Affinity (Kᵢ) | Selectivity |

|---|---|---|---|---|

| Sigma-1 (σ₁) | Pyridyl-substituted thiazole | Compound 33c | 1.3 nM nih.govmolbnl.it | >1500-fold over σ₂ nih.govmolbnl.it |

| Sigma-1 (σ₁) | Pyridyl-substituted thiazole | Compound 34c | 1.9 nM nih.govmolbnl.it | >1500-fold over σ₂ nih.govmolbnl.it |

| Sigma-1 (σ₁) | Thiazolidine-2,4-dione | Compound 6c | 95.5 nM nih.gov | Significant selectivity over σ₂ nih.gov |

| GPR35 | Amidochromen-4-one-2-carboxylate | Compound 83 | 0.589 nM nih.gov | Potent agonist activity nih.gov |

A comprehensive review of publicly available scientific literature reveals a significant lack of specific research on the biological activity and mechanistic investigations of "this compound" and its derivatives corresponding to the detailed outline provided. While the broader class of thiazole-containing compounds is the subject of extensive research in medicinal chemistry, with various derivatives showing a wide range of biological activities, data specifically pertaining to the 2-cyclopentyl substituted variant is not available in the searched scientific databases and publications.

General research on related thiazole and thiazolidine (B150603) carboxylic acid derivatives has explored their potential as anticancer, antimicrobial, and anti-inflammatory agents. Mechanistic studies in these related but structurally distinct compounds have touched upon receptor engagement and modulation of intracellular pathways. However, without specific studies on this compound, any discussion on its molecular mechanisms, cellular effects, or intracellular targets would be speculative and would not adhere to the required scientific accuracy.

Therefore, it is not possible to generate a scientifically accurate article that strictly follows the requested outline for the specified compound due to the absence of published research data on its:

Molecular mechanisms of receptor engagement (allosteric or orthosteric).

Cellular and subcellular effects in in vitro or ex vivo models.

Modulation of specific intracellular biochemical pathways.

Intracellular target engagement and localization.

Further research is required to elucidate the potential biological activities and mechanisms of action of this compound.

Structure Activity Relationship Sar Studies and Rational Molecular Design Principles

Elucidation of Key Pharmacophoric Features of 2-Cyclopentylthiazole-4-carboxylic Acid

The molecular architecture of this compound presents three primary pharmacophoric features that are crucial for its biological interactions. A pharmacophore is the essential ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. The key features for this compound are generally understood as:

A Hydrophobic Region: The 2-cyclopentyl group serves as a bulky, lipophilic moiety. This region is critical for engaging with hydrophobic pockets within a target's binding site, contributing to binding affinity through van der Waals forces and the hydrophobic effect.

A Central Heterocyclic Scaffold: The thiazole (B1198619) ring acts as a rigid linker, correctly positioning the cyclopentyl group and the carboxylic acid in a specific spatial orientation. The heteroatoms (nitrogen and sulfur) within the ring can also influence the molecule's electronic properties and may participate in dipole-dipole or other interactions.

A Hydrogen Bonding/Ionic Interaction Center: The 4-carboxylic acid group is a key interaction point. At physiological pH, this group is typically deprotonated to form a carboxylate anion, which can act as a potent hydrogen bond acceptor or form a charge-charge (ionic) interaction with positively charged amino acid residues, such as arginine or lysine, in a protein's active site. hyphadiscovery.comsemanticscholar.org

These three components collectively define the fundamental pharmacophore necessary for the molecule's biological activity.

Impact of Substituent Variations on Biological Interactions

Systematic modification of the this compound structure is a cornerstone of medicinal chemistry used to probe and optimize interactions with biological targets. Variations at each key position can significantly alter potency, selectivity, and pharmacokinetic properties.

The cyclopentyl group at the 2-position plays a significant role in how the molecule fits into the binding site of its target. Altering this group can provide insights into the size, shape, and nature of the corresponding hydrophobic pocket.

Ring Size and Bulk: Changing the size of the cycloalkyl ring (e.g., to cyclobutyl or cyclohexyl) can impact the steric fit. An increase in ring size may lead to enhanced van der Waals interactions if the pocket is large enough to accommodate it, but could also introduce steric clashes that reduce affinity.

Stereochemical Influence: The introduction of substituents on the cyclopentyl ring can create chiral centers. Different stereoisomers (enantiomers or diastereomers) may exhibit significantly different biological activities. This stereoselectivity arises because biological targets, such as enzymes and receptors, are themselves chiral. One stereoisomer may orient the key interacting groups more favorably within the binding site than the other. For instance, studies on other thiazole derivatives have shown that specific stereoisomers can lead to more potent biological activity. academie-sciences.fr

Table 1: Hypothetical Impact of 2-Position Modifications on Biological Activity This table illustrates a hypothetical scenario of how modifications could influence activity.

| Compound ID | Modification at 2-Position | Stereochemistry | Relative Activity (%) | Rationale |

|---|---|---|---|---|

| Parent | Cyclopentyl | N/A | 100 | Optimal fit in hydrophobic pocket. |

| Mod-1 | Cyclobutyl | N/A | 60 | Sub-optimal hydrophobic contact due to smaller size. |

| Mod-2 | Cyclohexyl | N/A | 120 | Enhanced van der Waals interactions in a large pocket. |

| Mod-3 | (R)-2-Methylcyclopentyl | R | 150 | Favorable interaction of the methyl group with a specific sub-pocket. |

| Mod-4 | (S)-2-Methylcyclopentyl | S | 30 | Steric clash introduced by the methyl group in the S-configuration. |

The carboxylic acid moiety at the 4-position is often indispensable for high-affinity binding. nih.gov At physiological pH, it exists primarily as a carboxylate anion, making it a powerful hydrogen bond acceptor and enabling it to form strong ionic bonds with basic amino acid residues. semanticscholar.org

However, the presence of a carboxylic acid can sometimes lead to poor pharmacokinetic properties, such as low membrane permeability and rapid metabolic clearance. semanticscholar.orgresearchgate.net To overcome these liabilities while preserving the essential binding interaction, a common strategy is the use of carboxylic acid bioisosteres. Bioisosteres are functional groups with similar physicochemical properties that can elicit a similar biological response. drughunter.com

Common bioisosteres for the carboxylic acid group include:

Tetrazole: This five-membered heterocyclic ring has a pKa similar to that of a carboxylic acid and can act as a strong hydrogen bond donor and acceptor. drughunter.comcambridgemedchemconsulting.com It is often more metabolically stable. sci-hub.ru

Acylsulfonamides: These groups also possess an acidic proton and can mimic the charge and hydrogen-bonding pattern of a carboxylate. nih.gov

Thiazolidinediones and Hydroxyisoxazoles: These are other heterocyclic structures that can serve as effective carboxylic acid surrogates. nih.govnih.gov

The choice of a bioisostere depends heavily on the specific context of the drug target, as subtle changes in geometry, acidity, and hydrogen bonding capacity can lead to different biological outcomes. nih.gov

Table 2: Comparison of Carboxylic Acid and Common Bioisosteres

| Functional Group | Approximate pKa | Key Interaction Type | Potential Advantage |

|---|---|---|---|

| Carboxylic Acid | 4–5 | Ionic bond, H-bond acceptor | Strong, well-defined interaction |

| Tetrazole | 4.5–5 | Ionic bond, H-bond acceptor/donor | Improved metabolic stability, cell permeability. drughunter.comcambridgemedchemconsulting.com |

| Acylsulfonamide | 4–5 | Ionic bond, H-bond acceptor | Can maintain acidity and binding. nih.gov |

| 3-Hydroxyisoxazole | 4–5 | H-bond acceptor/donor | Planar system, can alter vector of interaction. nih.gov |

While the 2- and 4-positions of the thiazole ring in the parent compound are substituted, the 5-position is available for modification. Introducing substituents at this position can fine-tune the electronic and steric properties of the molecule, potentially leading to improved activity or selectivity.

SAR studies on various thiazole-containing compounds have shown that:

Small Alkyl Groups: Adding a small group like methyl at the C5-position can enhance hydrophobic interactions with the target or fill a small void in the binding site.

Electron-Withdrawing Groups: Substituents like halogens (e.g., -Cl, -F) can alter the electron density of the thiazole ring, which may influence its interaction with the target or its metabolic stability. nih.govnih.gov

Electron-Donating Groups: Groups like methoxy (-OCH3) can also modulate the electronic character and may introduce new hydrogen bonding opportunities. nih.gov

The impact of these substitutions is highly dependent on the specific topology of the target's binding site. researchgate.net

Table 3: Hypothetical Influence of C5-Thiazole Substitutions on Bioactivity This table illustrates a hypothetical scenario of how C5-substitutions could influence activity.

| Compound ID | C5-Substituent | Electronic Effect | Relative Activity (%) | Rationale |

|---|---|---|---|---|

| Parent | -H | Neutral | 100 | Baseline activity. |

| Sub-1 | -CH₃ | Electron-donating | 130 | Fills a small hydrophobic pocket. |

| Sub-2 | -Cl | Electron-withdrawing | 160 | Favorable halogen bond or electronic effect. |

| Sub-3 | -OCH₃ | Electron-donating | 90 | Steric hindrance or unfavorable polarity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

QSAR is a computational modeling technique that aims to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activities. drugdesign.orgnih.gov A robust QSAR model can be a powerful tool for predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.gov

The development of a QSAR model for analogs of this compound follows a systematic process:

Data Set Assembly: A series of structurally related analogs is synthesized, and their biological activity (e.g., IC₅₀ or EC₅₀) is measured experimentally. This activity is typically converted to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)).

Calculation of Molecular Descriptors: For each molecule in the series, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic Descriptors: Related to the electron distribution (e.g., HOMO/LUMO energies, partial charges).

Steric Descriptors: Related to the size and shape of the molecule (e.g., molar volume, molar refractivity, surface area). researchgate.net

Hydrophobic Descriptors: Quantify the lipophilicity (e.g., LogP).

Topological Descriptors: Describe the connectivity and branching of atoms (e.g., connectivity indices). mdpi.com

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations to provide more detailed electronic and structural information. mdpi.com

Model Generation and Validation: A mathematical equation is generated to correlate a subset of the calculated descriptors with the observed biological activity. drugdesign.org Multiple Linear Regression (MLR) is a common method used to create a linear model. The statistical quality and predictive power of the model are rigorously assessed using metrics such as:

Coefficient of determination (R²): Indicates how well the model fits the training data.

Cross-validated R² (Q²): Assesses the model's internal predictivity through techniques like leave-one-out cross-validation. A high Q² value (typically > 0.5) is crucial for a reliable model. researchgate.net

External Validation: The model's ability to predict the activity of an external test set of compounds (not used in model generation) is the ultimate test of its utility.

A hypothetical QSAR equation for a series of this compound analogs might look like:

pIC₅₀ = 0.75 * LogP - 0.21 * (Molar Volume) + 1.54 * (Dipole Moment) + 2.88

This equation would suggest that increased hydrophobicity (LogP) and a higher dipole moment enhance biological activity, while increased molecular size (Molar Volume) is detrimental. Such models provide actionable insights for designing more potent compounds. nih.gov

Table 4: Example Data for a Hypothetical QSAR Model

| Compound ID | pIC₅₀ (Observed) | LogP (Descriptor 1) | Molar Volume (Descriptor 2) | pIC₅₀ (Predicted) |

|---|---|---|---|---|

| Analog-1 | 6.5 | 3.2 | 180 | 6.4 |

| Analog-2 | 7.1 | 3.8 | 175 | 7.2 |

| Analog-3 | 5.9 | 2.9 | 190 | 5.8 |

| Analog-4 | 7.5 | 4.1 | 182 | 7.6 |

Integration of Quantum Chemical Descriptors in QSAR Methodologies

The integration of quantum chemical descriptors into Quantitative Structure-Activity Relationship (QSAR) methodologies has become a powerful strategy in rational drug design. This approach allows for a deeper understanding of the relationship between the electronic properties of a molecule and its biological activity. For this compound and its analogs, quantum chemical calculations provide a range of descriptors that quantify various electronic and structural features, which can then be correlated with their therapeutic effects.

Quantum chemical descriptors are derived from the principles of quantum mechanics and can describe the electronic structure, reactivity, and intermolecular interactions of a molecule. These descriptors offer a more detailed and physically meaningful representation of a compound's properties compared to empirical or topological descriptors alone. The process typically involves optimizing the 3D geometry of the molecules using computational chemistry software and then calculating a variety of electronic properties.

A study on thiazole derivatives, for instance, utilized a set of electronic, geometric, and physicochemical descriptors to model their biological activity. imist.ma The model's predictive power was validated through various internal and external validation methods. imist.ma Another study on benzothiazole derivatives demonstrated that the best QSAR model was constructed using quantum chemical properties such as heat of formation, molecular weight, total energy, and LUMO energy.

For this compound analogs, key quantum chemical descriptors that would be integrated into a QSAR study include:

Highest Occupied Molecular Orbital (HOMO) Energy (EHOMO): This descriptor relates to the electron-donating ability of a molecule. A higher EHOMO value suggests a greater tendency to donate electrons, which can be crucial for interactions with biological targets.

Lowest Unoccupied Molecular Orbital (LUMO) Energy (ELUMO): This descriptor is associated with the electron-accepting ability of a molecule. A lower ELUMO value indicates a greater propensity to accept electrons, which can influence reaction mechanisms and binding affinities. imist.ma

HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity.

Total Energy (Etotal): This represents the total energy of the molecule in its optimized conformation and can be used to compare the relative stabilities of different analogs.

Charges on individual atoms: The distribution of partial charges throughout the molecule can highlight regions that are important for electrostatic interactions with a biological target.

These descriptors are then used to build a mathematical model, often using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), that correlates the quantum chemical properties with the observed biological activity (e.g., IC50 values).

Detailed Research Findings

In a representative QSAR study on a series of thiazole derivatives, researchers developed models to predict their inhibitory activity against a specific enzyme. imist.ma The study involved calculating a range of descriptors, including quantum chemical ones. The final MLR model demonstrated a strong correlation between the descriptors and the biological activity, with a high squared correlation coefficient (R²) and predictive R² for the test set. imist.ma

For a hypothetical series of this compound analogs, a QSAR study might yield a data table similar to the one below, which illustrates the relationship between quantum chemical descriptors and biological activity.

| Compound | Substituent (R) | EHOMO (eV) | ELUMO (eV) | Dipole Moment (Debye) | log(1/IC50) |

|---|---|---|---|---|---|

| 1 | -H | -6.54 | -1.23 | 3.45 | 4.21 |

| 2 | -CH3 | -6.48 | -1.19 | 3.52 | 4.55 |

| 3 | -Cl | -6.62 | -1.35 | 3.89 | 4.89 |

| 4 | -NO2 | -6.89 | -1.87 | 5.12 | 5.32 |

| 5 | -OCH3 | -6.31 | -1.11 | 3.67 | 4.98 |

The resulting QSAR equation might look something like this:

log(1/IC50) = β0 + β1(EHOMO) + β2(ELUMO) + β3(µ)

Where β0, β1, β2, and β3 are the regression coefficients determined from the statistical analysis. Such a model would indicate that the biological activity is influenced by the electron-donating/accepting capabilities and the polarity of the molecules. For example, a negative coefficient for ELUMO would suggest that a lower LUMO energy (stronger electron-accepting ability) is favorable for higher activity.

The integration of quantum chemical descriptors thus provides a robust framework for understanding the structure-activity relationships of this compound derivatives, guiding the design of new analogs with potentially improved therapeutic profiles.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic electronic properties and structural features of 2-Cyclopentylthiazole-4-carboxylic acid. These methods provide a detailed understanding of the molecule's stability, reactivity, and the distribution of electrons.

Geometry optimization is a computational process used to determine the most stable three-dimensional conformation of a molecule, corresponding to the lowest energy state on its potential energy surface. For this compound, this analysis reveals the precise bond lengths, bond angles, and dihedral angles that define its structure.

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity. researchgate.netirjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates higher chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other chemical species, including biological macromolecules. researchgate.netirjweb.com

| Parameter | Description | Significance for this compound |

| Geometry Optimization | Calculation of the lowest-energy 3D structure. | Determines the most stable spatial arrangement of the cyclopentyl and thiazole (B1198619) carboxylic acid moieties. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating capability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Predicts chemical reactivity and kinetic stability. researchgate.net |

| Electrostatic Potential | 3D map of charge distribution. | Identifies potential sites for nucleophilic and electrophilic interactions. researchgate.net |

This table represents the types of data generated from quantum chemical calculations and their general significance.

Ab initio and Density Functional Theory (DFT) are the two primary quantum mechanical methods used for the structural and electronic characterization of molecules. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. DFT, a computationally efficient alternative, calculates the electronic properties of a molecule based on its electron density. researchgate.net

For molecules like this compound, DFT methods, particularly using hybrid functionals like B3LYP, have proven effective in providing reliable results for geometry optimization and the calculation of electronic properties. researchgate.netresearchgate.netmdpi.com These calculations, often paired with basis sets such as 6-311G(d,p), yield detailed structural information that can be compared with experimental data if available. researchgate.netmdpi.com The absence of imaginary frequencies in the calculated vibrational spectra confirms that the optimized geometry represents a true energy minimum on the potential energy surface. nih.gov

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity.

In the context of this compound, molecular docking can be employed to predict how it might bind to the active site of a specific protein target. The process involves computationally placing the ligand into the binding site in numerous possible conformations and orientations. A scoring function is then used to estimate the binding affinity, typically expressed as a binding energy in kcal/mol, for each pose. researchgate.net Lower binding energy scores generally indicate a more favorable and stable interaction.

| Parameter | Description | Predicted Role for this compound |

| Binding Energy | Estimated free energy of binding (e.g., in kcal/mol). | A lower value suggests stronger, more stable binding to a biological target. |

| Binding Mode/Pose | The specific 3D orientation of the ligand in the active site. | Shows the spatial relationship between the ligand and key amino acids. |

| Key Interactions | Specific non-covalent bonds formed (H-bonds, hydrophobic, etc.). | The carboxylic acid group is predicted to form key hydrogen bonds, while the cyclopentyl group engages in hydrophobic interactions. nih.gov |

| Interacting Residues | Specific amino acids in the target's active site that contact the ligand. | Identifies the parts of the protein responsible for recognizing and binding the ligand. |

This table illustrates the typical outputs of a molecular docking study and their interpretation.

Docking simulations provide a static snapshot of the predicted protein-ligand complex. These models are invaluable for visualizing the specific interactions that stabilize the bound state. For this compound, such simulations would reveal the precise atoms of the ligand forming hydrogen bonds with backbone or side-chain atoms of the protein's amino acids. They would also map out the hydrophobic contacts between the cyclopentyl ring and nonpolar residues in the binding pocket. This detailed view of the interaction landscape is critical for structure-activity relationship (SAR) studies and for designing derivatives with improved potency or selectivity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations can be performed to study the dynamic behavior of the protein-ligand complex over time. By simulating the movements of atoms and molecules in a system, MD provides insights into the stability and flexibility of the complex in a more realistic, solvated environment. researchgate.netnih.gov

For a complex involving this compound, an MD simulation would assess the stability of the binding pose predicted by docking. It can confirm whether the key hydrogen bonds and hydrophobic interactions are maintained throughout the simulation. researchgate.net Furthermore, MD can reveal conformational changes in both the ligand and the protein upon binding and provide a more profound understanding of the thermodynamics and kinetics of the binding process. nih.gov These simulations are crucial for validating docking results and gaining a more complete picture of the ligand-target interaction dynamics. researchgate.net

In Silico Screening and Virtual Library Design for Novel Analog Discovery

The exploration of this compound and its analogs in computational chemistry has opened new avenues for the discovery of novel therapeutic agents. In silico screening and the design of virtual libraries are pivotal strategies in modern drug discovery, allowing for the rapid and cost-effective evaluation of vast chemical spaces to identify promising lead compounds. These computational techniques are particularly valuable for optimizing the pharmacological profile of scaffolds like this compound.

Virtual screening involves the computational assessment of large libraries of chemical structures to identify molecules that are likely to bind to a specific biological target, such as a protein or enzyme. This process can be broadly categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). SBVS relies on the three-dimensional structure of the target protein to dock and score potential ligands, predicting their binding affinity and mode. In contrast, LBVS utilizes the structural information of known active compounds to identify new molecules with similar properties.

In the context of thiazole derivatives, including those with a cyclopentyl moiety, virtual screening has been instrumental in identifying potential inhibitors for various biological targets. For instance, a notable study focused on the discovery of novel inhibitors for Sirtuin 2 (SIRT2), a protein implicated in neurodegenerative diseases and cancer, utilized molecular modeling studies and enzymatic assays. mdpi.com Within this research, a virtual library of thiazole-based compounds was screened, which included derivatives containing a cyclopentyl group.

The design of virtual libraries is a critical preceding step to virtual screening. This involves the enumeration of a vast number of synthetically accessible molecules based on a core scaffold, such as this compound. By systematically modifying different parts of the core structure—in this case, the cyclopentyl group, the thiazole ring, and the carboxylic acid—a diverse library of virtual compounds can be generated. This allows researchers to explore the structure-activity relationship (SAR) in a computational environment before committing to chemical synthesis.

For example, a virtual library based on a thiazole scaffold could be designed to explore the impact of different substituents on the cyclopentyl ring or to replace the cyclopentyl group with other cyclic or acyclic moieties. The carboxylic acid group could also be modified to other acidic bioisosteres to investigate their influence on target binding and pharmacokinetic properties.

Following the design of a virtual library, these compounds are then subjected to in silico screening. In the aforementioned study on SIRT2 inhibitors, computational docking was employed to predict the binding of thiazole derivatives to the active site of the enzyme. mdpi.com The results of such screenings provide a ranked list of compounds based on their predicted binding affinity or other scoring functions.

The findings from this research highlighted that cyclopentyl-based thiazole compounds were among the potent derivatives. mdpi.com The table below presents a selection of these cyclopentyl-containing thiazole derivatives and their corresponding inhibitory activity against SIRT2, demonstrating the successful application of virtual screening in identifying promising analogs.

| Compound ID | Chemical Structure (General) | SIRT2 IC50 (µM) |

|---|---|---|

| 97 | Thiazole core with a cyclopentyl substituent | 1.52 |

| 98 | 0.73 | |

| 99 | 0.85 |

Data sourced from a study on novel thiazole-based SIRT2 inhibitors. mdpi.com

The data indicates that subtle structural modifications within the cyclopentyl-thiazole series can significantly impact inhibitory potency. mdpi.com Compound 98 , for example, exhibited a sub-micromolar IC50 value, making it a promising candidate for further optimization. mdpi.com These in silico predictions, when validated by subsequent experimental assays, confirm the power of computational approaches in accelerating the discovery of novel drug candidates. The integration of virtual library design and in silico screening provides a robust framework for the efficient exploration of chemical diversity and the focused design of new analogs with improved biological activity.

Analytical and Spectroscopic Characterization in Research Contexts

Advanced Spectroscopic Methods for Structural Elucidation of Synthesized Compounds (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic techniques are indispensable for unequivocally determining the molecular structure of newly synthesized compounds like 2-Cyclopentylthiazole-4-carboxylic acid. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful and commonly employed methods in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would be acquired.

¹H NMR Spectroscopy: This technique identifies the different types of protons in the molecule and their immediate chemical environment. The spectrum for this compound is predicted to show distinct signals for the protons on the thiazole (B1198619) ring, the cyclopentyl group, and the carboxylic acid. The proton on the 5-position of the thiazole ring is expected to appear as a singlet in the aromatic region (typically δ 7.5-8.5 ppm). The methine proton of the cyclopentyl group attached to the thiazole ring would likely appear as a multiplet, significantly downfield from other cyclopentyl protons due to the influence of the heterocyclic ring. The remaining methylene protons of the cyclopentyl ring would produce complex multiplets in the aliphatic region (typically δ 1.5-2.5 ppm). The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (δ 10-13 ppm), which would disappear upon the addition of D₂O.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. The spectrum of this compound would show distinct signals for the carbonyl carbon of the carboxylic acid (around δ 160-170 ppm), the carbons of the thiazole ring (with the carbon at the 2-position being the most downfield), and the carbons of the cyclopentyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Thiazole-H5 | ~8.2 (s) | ~125-130 |

| Cyclopentyl-CH | ~3.5 (m) | ~40-45 |

| Cyclopentyl-CH₂ | ~1.6-2.2 (m) | ~25-35 |

| Carboxylic Acid-OH | ~12.0 (br s) | Not Applicable |

| Thiazole-C2 | Not Applicable | ~170-175 |

| Thiazole-C4 | Not Applicable | ~145-150 |

| Carboxylic Acid-C=O | Not Applicable | ~165-170 |

| (s = singlet, m = multiplet, br s = broad singlet). Predicted values are based on typical chemical shifts for similar structural motifs. |

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula: C₉H₁₁NO₂S), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass, which is calculated to be 197.0510. The mass spectrum would show a prominent molecular ion peak ([M]⁺ or [M+H]⁺). Fragmentation patterns observed in the mass spectrum can also provide structural information. A likely fragmentation would involve the loss of the carboxylic acid group (a loss of 45 Da) or cleavage of the cyclopentyl ring.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 198.0583 | Protonated molecule |

| [M+Na]⁺ | 220.0402 | Sodium adduct |

| [M-COOH]⁺ | 152.0428 | Loss of the carboxylic acid group |

| (m/z = mass-to-charge ratio). Predicted values are based on the elemental composition. |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring in Research Synthesis (e.g., High-Performance Liquid Chromatography)

Chromatographic methods are essential for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in this area.

For this compound, a reversed-phase HPLC method would typically be developed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water (containing an acid like formic or acetic acid to suppress ionization of the carboxylic acid) and an organic solvent such as acetonitrile or methanol. The compound is detected as it elutes from the column, most commonly by a UV detector, as the thiazole ring contains a chromophore that absorbs UV light.

The purity of a sample of this compound would be determined by injecting a solution of the compound into the HPLC system. A pure compound should ideally produce a single, sharp peak at a specific retention time. The presence of other peaks would indicate impurities. By integrating the area of all peaks, the percentage purity can be calculated. This technique is also invaluable for reaction monitoring, where small aliquots of a reaction mixture are analyzed over time to determine the consumption of starting materials and the formation of the desired product.

Table 3: Hypothetical HPLC Method for Purity Assessment of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

X-ray Crystallography for Ligand-Target Complex Structural Analysis

While NMR and MS provide the connectivity of a molecule, X-ray crystallography can reveal its precise three-dimensional structure in the solid state. This technique is particularly powerful for understanding how a ligand like this compound binds to its biological target, such as an enzyme or a receptor.

To perform this analysis, a high-quality crystal of the ligand-target complex is required. This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a detailed electron density map. From this map, the positions of all atoms in the complex can be determined with high precision.

For this compound, an X-ray crystal structure of its complex with a target protein would provide invaluable insights into the specific molecular interactions that govern its biological activity. It would reveal the binding orientation of the molecule, the key amino acid residues involved in the interaction, and the presence of any hydrogen bonds, hydrophobic interactions, or other non-covalent forces. This structural information is crucial for structure-based drug design, enabling researchers to rationally design more potent and selective analogs. Although no public crystal structure data is currently available for this compound, this technique remains a critical tool in the detailed characterization of such research compounds.

Future Directions and Emerging Research Avenues for Thiazole 4 Carboxylic Acid Compounds

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Production Efficiency

The traditional Hantzsch synthesis, while foundational for the thiazole (B1198619) ring, often involves harsh conditions and hazardous by-products. bepls.com Consequently, a significant research thrust is the development of greener, more efficient synthetic routes. bepls.com Modern methodologies focus on minimizing environmental impact through the use of eco-friendly catalysts, alternative energy sources, and sustainable solvents. bepls.commdpi.com

Key advancements include:

Ultrasonic Irradiation: This technique accelerates reaction times and often improves yields under milder conditions. mdpi.comnih.gov For instance, the synthesis of novel thiazole derivatives has been successfully achieved using ultrasonic irradiation in the presence of an eco-friendly biocatalyst. nih.gov

Biocatalysts: The use of recyclable biocatalysts, such as those derived from chitosan, offers a green alternative to traditional chemical catalysts. mdpi.comnih.gov These catalysts can be reused multiple times without significant loss of activity, enhancing the sustainability of the process. nih.gov

Green Solvents: Replacing hazardous organic solvents with water or polyethylene (B3416737) glycol (PEG) aligns with the principles of green chemistry. bepls.com Catalyst-free multicomponent reactions in water under microwave conditions have been developed for synthesizing trisubstituted thiazoles in high yields. bepls.com

One-Pot, Multi-Component Reactions: These reactions improve efficiency by combining several synthetic steps into a single procedure, reducing waste and simplifying purification processes. bepls.comacs.org The use of reusable NiFe2O4 nanoparticles as a catalyst in an ethanol:water solvent system exemplifies this approach for creating thiazole scaffolds. acs.org

These sustainable methods are crucial for the large-scale and environmentally responsible production of thiazole-4-carboxylic acid derivatives for research and potential commercial applications.

Table 1: Comparison of Sustainable Synthetic Methodologies for Thiazole Derivatives

| Methodology | Key Features | Advantages | Reference(s) |

|---|---|---|---|

| Ultrasonic Irradiation | Use of high-frequency sound waves to promote chemical reactions. | Mild reaction conditions, rapid reaction times, high yields. | mdpi.comnih.gov |

| Biocatalysis | Employment of biological catalysts like enzymes or chitosan-based materials. | Eco-friendly, reusable catalysts, high yields. | mdpi.comnih.gov |

| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. | Reduced reaction times, use of green solvents (e.g., water), high yields. | bepls.com |

| Multi-Component Reactions | Combining three or more reactants in a single step. | High atom economy, simplified procedures, reduced waste. | bepls.comacs.org |

Exploration of Untapped Biological Targets and Signaling Pathways within Complex Biological Systems

While thiazole derivatives are known to interact with a range of biological targets, research is actively seeking to identify novel interactions and elucidate their roles in complex signaling pathways. The core thiazole-4-carboxylic acid structure provides a versatile platform for designing molecules that can modulate previously unexplored biological functions. nih.govchemimpex.com

Researchers are moving beyond established targets to investigate the effects of these compounds on newly identified enzymes and receptors. For example, derivatives of the closely related thiazolidine-4-carboxylic acid have been identified as novel inhibitors of metallo-β-lactamases, enzymes that contribute to antibiotic resistance. researchgate.net Similarly, 2-phenylthiazole-4-carboxylic acid has been discovered as a novel and potent scaffold for xanthine (B1682287) oxidase inhibitors, which are relevant for managing hyperuricemia. nih.gov The widespread natural occurrence of 2-acetylthiazole-4-carboxylic acid in organisms from bacteria to eukaryotes suggests it may have a fundamental, and perhaps as-yet-undescribed, biological role, with some researchers proposing it could be a coenzyme. nih.gov

The exploration of these compounds' effects on entire signaling cascades, rather than single targets, is a key future direction. Understanding how a molecule like 2-Cyclopentylthiazole-4-carboxylic acid might influence a network of protein interactions can reveal new therapeutic possibilities and provide deeper insights into cellular processes.

Advancements in Integrated Computational and Experimental Approaches for Rational Molecular Design

The design and optimization of thiazole-4-carboxylic acid derivatives are increasingly driven by a powerful synergy between computational modeling and experimental validation. researchgate.netmetu.edu.tr This integrated approach accelerates the discovery process by predicting molecular behavior and prioritizing candidates for synthesis and testing.

Computational techniques play a crucial role in:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein, helping to understand the structural basis of its activity. researchgate.netnih.govresearchgate.net Docking studies have been used to delineate the putative binding modes of thiazole derivatives with targets like cyclooxygenase (COX) enzymes and metallo-β-lactamases. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies: By analyzing how changes in a molecule's structure affect its biological activity, researchers can identify key chemical features required for potency and selectivity. researchgate.netnih.gov Computational tools can help rationalize observed SAR data and guide the design of new analogs with improved properties. researchgate.net

ADME Profile Prediction: In silico tools can estimate a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, helping to identify candidates with favorable pharmacological profiles early in the discovery process. nih.govresearchgate.net

These computational predictions are then tested and refined through experimental work, including chemical synthesis and biological assays. This iterative cycle of design, synthesis, and testing allows for the rational optimization of molecules, saving time and resources compared to traditional screening methods. nih.govmetu.edu.tr

Application as Chemical Probes and Research Tools for Dissecting Biological Mechanisms

Beyond their potential as therapeutic leads, thiazole-4-carboxylic acid compounds are valuable as chemical probes—specialized molecules designed to study biological systems. Their ability to selectively interact with specific proteins allows researchers to investigate the function of those proteins within cells and organisms. chemimpex.com

For example, a potent and selective inhibitor of a particular enzyme, developed from a thiazole-4-carboxylic acid scaffold, can be used to probe the role of that enzyme in a specific signaling pathway. By observing the cellular changes that occur when the enzyme is inhibited, scientists can deduce its function. Thiazole derivatives have been developed as inhibitors for various enzymes, including influenza neuraminidase and COX isozymes, making them useful tools for studying viral replication and inflammation pathways, respectively. nih.govnih.gov This application is fundamental to basic biological research, helping to validate new drug targets and unravel complex disease mechanisms.

Role in Scaffold-Hopping and Lead Optimization Research (excluding drug development specifics)

In lead optimization, researchers systematically modify a promising "lead" compound to enhance its desired characteristics. The thiazole-4-carboxylic acid scaffold offers multiple points for chemical modification. For instance, in the optimization of xanthine oxidase inhibitors, replacing the core ring of an existing drug with a 2-phenylthiazole-4-carboxylic acid scaffold led to the identification of a novel and potent inhibitor. nih.gov This demonstrates how the thiazole framework can be used to explore new chemical space and improve upon existing molecular designs, promoting the understanding of ligand-receptor interactions. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-cyclopentylthiazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves cyclization of α-haloketones with thiourea derivatives under acidic or basic conditions. For cyclopentyl substitution, cyclopentylamine or cyclopentyl halides can react with thioamide precursors, followed by carboxylation at the 4-position via hydrolysis or oxidation. Key parameters include solvent choice (e.g., methanol or DMF), temperature control (60–100°C), and catalysts like iodine or Lewis acids . Optimization may require adjusting stoichiometry and purification steps (e.g., recrystallization) to achieve >90% purity.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) is critical for confirming the cyclopentyl group (δ 1.5–2.5 ppm for cyclopentyl protons) and thiazole ring protons (δ 7.5–8.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies carboxylic acid C=O stretching (~1700 cm⁻¹). X-ray crystallography can resolve steric effects of the cyclopentyl group if single crystals are obtainable .

Q. How does this compound perform in preliminary antimicrobial assays?

- Methodology : Use standardized protocols like broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO, test concentrations from 1–256 µg/mL, and compare to positive controls (e.g., ciprofloxacin). Note discrepancies in MIC values between studies may arise from bacterial strain variability or compound solubility .

Advanced Research Questions

Q. What strategies address contradictions in reported bioactivity data for this compound?